![molecular formula C17H19N5O2 B11038149 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

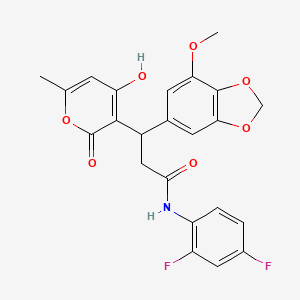

2-[(7-メトキシ-4-メチルキナゾリン-2-イル)アミノ]-6-プロピルピリミジン-4(3H)-オンは、キナゾリンとピリミジンの両方の部分を特徴とする複素環式化合物です。

製法

合成経路と反応条件

2-[(7-メトキシ-4-メチルキナゾリン-2-イル)アミノ]-6-プロピルピリミジン-4(3H)-オンの合成は、一般的に以下の手順を含みます。

キナゾリン部分の形成: キナゾリン環は、アントラニル酸誘導体をホルムアミドまたはオルトエステルと酸性条件下で縮合させることにより合成できます。

メトキシ基とメチル基の導入: メトキシ基とメチル基は、ヨウ化メチルやメタノールなどの適切な試薬を用い、塩基の存在下で求電子置換反応によって導入されます。

ピリミジン環の形成: ピリミジン環は、キナゾリン中間体を適切なアミジンまたはグアニジン誘導体と塩基性条件下で反応させることで形成されます。

最終的なカップリング反応: 最終的なステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を用いて、塩基の存在下でキナゾリンとピリミジンの中間体をカップリングします。

工業的製造方法

この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化が求められるでしょう。これには、反応条件をより良く制御するための連続フロー反応器の使用や、自動化された精製システムの使用が含まれる可能性があります。

化学反応解析

反応の種類

酸化: この化合物は、特にメトキシ基とメチル基において、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化反応を受ける可能性があります。

還元: キナゾリン環は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて還元反応を行うことができます。

置換: この化合物は、特にキナゾリン環とピリミジン環の窒素原子に隣接する位置で、求核置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: 水素化ナトリウムや炭酸カリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

主要な生成物

酸化: キナゾリンN-オキシドまたはピリミジンN-オキシドの形成。

還元: ジヒドロキナゾリン誘導体の形成。

置換: 元の化合物のアルキル化またはアシル化誘導体の形成。

科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応の探求と、新しい合成方法の開発を可能にします。

生物学

生物学的研究では、2-[(7-メトキシ-4-メチルキナゾリン-2-イル)アミノ]-6-プロピルピリミジン-4(3H)-オンは、酵素阻害剤としての可能性について研究されています。これは、さまざまな生物学的標的に相互作用することができ、酵素のメカニズムと機能の研究における貴重なツールとなっています。

医学

医学的には、この化合物は、潜在的な治療特性について調査されています。細胞増殖に関与する特定のキナーゼを阻害する能力により、前臨床試験で抗がん剤としての有望な結果を示しています。

産業

産業部門では、この化合物は、熱安定性や電子特性が向上したなどの特定の特性を持つ新しい材料の開発に使用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one typically involves the following steps:

Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide or orthoesters under acidic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.

Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the quinazoline intermediate with a suitable amidine or guanidine derivative under basic conditions.

Final Coupling Reaction: The final step involves coupling the quinazoline and pyrimidine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the quinazoline ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of quinazoline N-oxides or pyrimidine N-oxides.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of alkylated or acylated derivatives of the original compound.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and functions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

作用機序

2-[(7-メトキシ-4-メチルキナゾリン-2-イル)アミノ]-6-プロピルピリミジン-4(3H)-オンの作用機序は、キナーゼなどの分子標的との相互作用を含みます。この化合物は、キナーゼのATP結合部位に結合し、その活性を阻害し、細胞増殖と生存に関与する下流のシグナル伝達経路をブロックします。

類似の化合物との比較

類似の化合物

- 2-[(4-メチルキナゾリン-2-イル)アミノ]-6-プロピルピリミジン-4(3H)-オン

- 2-[(7-メトキシキナゾリン-2-イル)アミノ]-6-プロピルピリミジン-4(3H)-オン

- 2-[(7-メトキシ-4-メチルキナゾリン-2-イル)アミノ]-5,6-ジメチルピリミジン-4(3H)-オン

独自性

類似の化合物と比較して、2-[(7-メトキシ-4-メチルキナゾリン-2-イル)アミノ]-6-プロピルピリミジン-4(3H)-オンは、メトキシ基とメチル基の特定の位置のためにユニークです。これらは、その化学反応性と生物学的活性を大幅に影響を与える可能性があります。このユニークな構造により、生物学的標的との選択的な相互作用が可能になり、薬剤開発のための有望な候補となっています。

類似化合物との比較

Similar Compounds

- 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one

- 2-[(7-methoxyquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one

- 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with biological targets, making it a promising candidate for drug development.

特性

分子式 |

C17H19N5O2 |

|---|---|

分子量 |

325.4 g/mol |

IUPAC名 |

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H19N5O2/c1-4-5-11-8-15(23)21-17(19-11)22-16-18-10(2)13-7-6-12(24-3)9-14(13)20-16/h6-9H,4-5H2,1-3H3,(H2,18,19,20,21,22,23) |

InChIキー |

BEKFORGGCKTORM-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC(=O)NC(=N1)NC2=NC(=C3C=CC(=CC3=N2)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038066.png)

![N-(3,4-dichlorophenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038073.png)

![4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile](/img/structure/B11038074.png)

![6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11038102.png)

![N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038107.png)

![3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11038112.png)

![4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11038116.png)

![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11038124.png)

![3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11038127.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11038135.png)